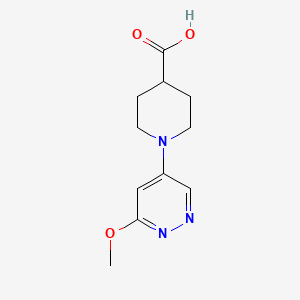

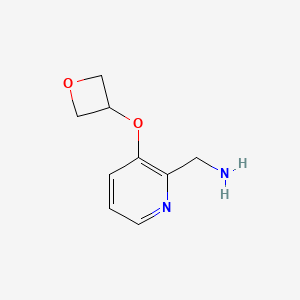

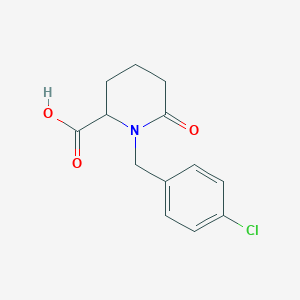

![molecular formula C8H12ClN5O B1473201 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride CAS No. 2098018-43-8](/img/structure/B1473201.png)

1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride

説明

“1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride” is a chemical compound with the empirical formula C7H9N3 · 2HCl . It has a molecular weight of 208.09 . This compound is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . Chemical Reactions Analysis

The compound has been used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition) . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antimycobacterial Activity

This compound has potential use in the treatment of tuberculosis (TB) due to its antimycobacterial properties. Research suggests that derivatives of the pyrido[4,3-d]pyrimidin-2-yl structure have been evaluated against strains of Mycobacterium tuberculosis (MTB), including drug-resistant strains .

Antibacterial Activity

The compound’s structure is similar to other molecules that have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential for developing new antibacterial agents .

Cancer Research

Compounds with a similar structure have been studied for their potential in cancer treatment. They can interact with specific proteins or enzymes involved in cancer cell proliferation and survival .

Molecular Dynamics Simulation

The compound’s derivatives may be used in molecular dynamics (MD) simulations to study protein-lipid interactions, which are crucial in understanding cell membrane dynamics and function .

Kinase Inhibition

Derivatives of this compound have been discovered as selective inhibitors of Axl kinase, which plays a role in various cellular processes including growth, survival, and metastasis in cancer cells .

mTOR and PI3 Kinase Inhibition

The structure is related to compounds that have been used as mTOR kinase and PI3 kinase inhibitors. These kinases are important targets in cancer therapy due to their role in cell growth and metabolism .

作用機序

Target of Action

The primary targets of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often overactivated in various cancers .

Mode of Action

1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth. When the compound inhibits mTOR kinase and PI3 kinase, it disrupts this pathway, leading to decreased cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness and selectivity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride’s action include a decrease in cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway . This can lead to the inhibition of tumor growth in cancerous cells .

Safety and Hazards

特性

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O.ClH/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8;/h4,10H,1-3H2,(H3,9,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRGEMDZZXILKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

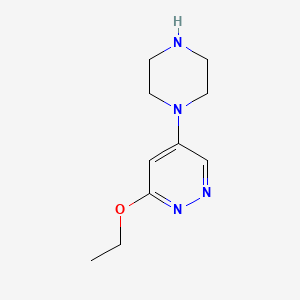

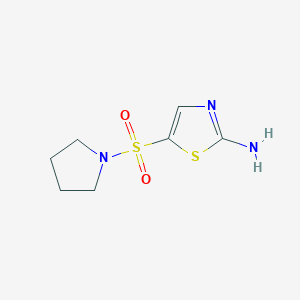

![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)

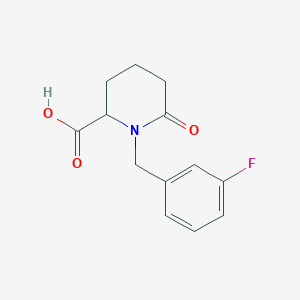

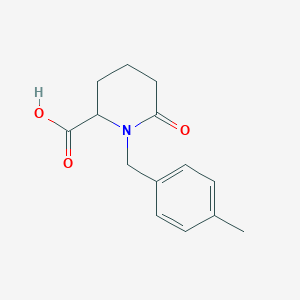

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B1473119.png)

![2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473120.png)

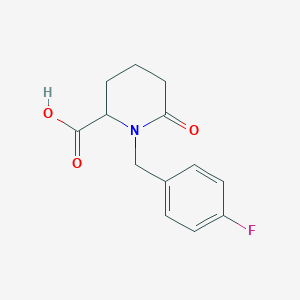

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)

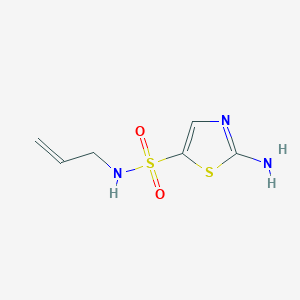

![N1-(thiazolo[5,4-b]pyridin-2-yl)ethane-1,2-diamine](/img/structure/B1473127.png)